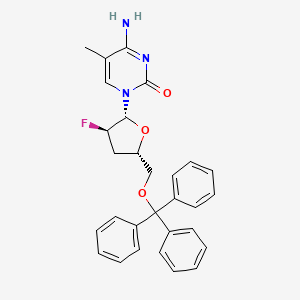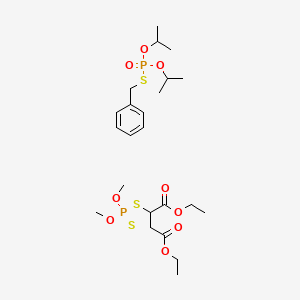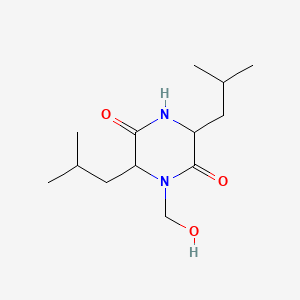
1-((2-Methoxyethoxy)methyl)-6-(phenylthio)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine is a chemical compound with a complex structure that includes a methoxyethoxy group, a phenyl group, and a thiothymine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine typically involves multiple steps, including the introduction of the methoxyethoxy group and the phenyl group to the thiothymine core. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as chemical vapor deposition, thermal vapor deposition, and other advanced methods to ensure consistency and scalability. These methods are optimized to produce high-quality compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles, with conditions varying based on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or other reduced forms.
Aplicaciones Científicas De Investigación
1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other biomolecules, influencing their activity and function.
Comparación Con Compuestos Similares
1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine can be compared with other similar compounds, such as:
1-(2-Methoxyethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione: This compound shares a similar core structure but differs in the substitution pattern.
1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine analogs: These compounds have variations in the functional groups attached to the core structure, leading to differences in chemical properties and applications.
The uniqueness of 1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
132774-35-7 |
|---|---|
Fórmula molecular |
C15H18N2O4S |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1-(2-methoxyethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O4S/c1-11-13(18)16-15(19)17(10-21-9-8-20-2)14(11)22-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,16,18,19) |
Clave InChI |
IDVZDMLDMKWDKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=O)NC1=O)COCCOC)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12810131.png)





